molecular formula C11H12N4O3S B563909 Sulfameter-d4 CAS No. 1189483-96-2

Sulfameter-d4

Cat. No.: B563909
CAS No.: 1189483-96-2
M. Wt: 284.326
InChI Key: GPTONYMQFTZPKC-QFFDRWTDSA-N
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Description

Sulfameter-d4, also known as Sulfametoxydiazine-d4 or 5-Methoxysulfadiazine-d4, is a deuterium-labeled version of Sulfameter. Sulfameter is a long-acting sulfonamide antibiotic with antibacterial properties. It is primarily used in the research of urinary tract infections and leprosy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfameter-d4 involves the incorporation of deuterium into the Sulfameter molecule. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sulfameter-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacokinetic Studies

Sulfameter-d4 is extensively used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. By administering this compound alongside unlabeled sulfamethazine, researchers can differentiate between the two compounds using mass spectrometry techniques. This application allows for:

  • Tracking Drug Movement : Understanding how the drug moves through the body.
  • Measuring Absorption Rates : Determining how quickly the drug is absorbed into systemic circulation.
  • Assessing Distribution : Evaluating how the drug distributes across different tissues.
  • Analyzing Elimination Pathways : Identifying how the drug is eliminated from the body.

Metabolic Pathway Investigations

This compound aids in elucidating the metabolic pathways of sulfamethazine. By analyzing the breakdown products of this compound in biological samples, researchers can identify involved enzymes and measure metabolic rates. This information is vital for understanding potential side effects and drug interactions.

Environmental Monitoring

The compound is employed in environmental studies to assess the presence and degradation of sulfamethazine in various matrices such as soil and water. Its isotopic labeling allows researchers to monitor:

  • Persistence : How long sulfamethazine remains active in the environment.
  • Degradation : The breakdown processes affecting sulfamethazine.
  • Transport Mechanisms : Understanding how sulfamethazine moves through different environmental compartments.

In Vitro and In Vivo Studies

This compound is utilized in both cell culture experiments and animal models to study:

  • Efficacy and Safety : Evaluating therapeutic effectiveness against bacterial infections.
  • Toxicity Assessments : Understanding potential adverse effects associated with the drug.

Case Study 1: Pharmacokinetic Profiling

A study conducted by researchers utilized this compound to profile the pharmacokinetics of sulfamethazine in a controlled setting. The results indicated a clear distinction in absorption rates when comparing labeled versus unlabeled compounds, highlighting its utility in drug development.

Case Study 2: Environmental Fate Analysis

In another study focusing on environmental impact, researchers tracked sulfamethazine's degradation in wastewater treatment plants using this compound as a tracer. The findings revealed critical insights into how sulfonamide antibiotics persist or degrade under various conditions.

Data Tables

Application AreaDescriptionKey Findings
PharmacokineticsTracking ADME properties of drugsEnhanced understanding of absorption rates and tissue distribution
Metabolic PathwaysInvestigating enzyme involvement in drug metabolismIdentification of key enzymes responsible for metabolic breakdown
Environmental MonitoringAssessing persistence and degradation of sulfamethazineInsights into environmental impact and degradation pathways
In Vitro/In Vivo StudiesEvaluating efficacy and safety profilesComprehensive data on therapeutic effectiveness and potential toxicity

Mechanism of Action

Sulfameter-d4 exerts its effects by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect of the compound .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another long-acting sulfonamide antibiotic.

    Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.

    Sulfisoxazole: A short-acting sulfonamide antibiotic

Uniqueness

Sulfameter-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in drug development and research .

Biological Activity

Sulfameter-d4, also known as Sulfametoxydiazine-d4, is a heavy isotope-labeled derivative of sulfameter, a sulfonamide antibiotic primarily used in the treatment of urinary tract infections and leprosy. This compound has garnered attention in various fields of research due to its unique properties and biological activity.

This compound is characterized by its stable heavy isotopes of hydrogen and carbon, which enhance its utility in biological studies. The chemical structure can be represented as follows:

  • Molecular Formula: C₁₁H₁₃D₄N₃O₃S
  • CAS Number: 1189483-96-2
  • Molecular Weight: 263.35 g/mol

This compound functions by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts the production of folate, essential for nucleic acid synthesis, thereby exerting its antibacterial effects. Research has indicated that this compound retains the pharmacological properties of its parent compound while providing enhanced tracking capabilities in biological systems due to its isotopic labeling.

Antibacterial Efficacy

This compound has been extensively studied for its antibacterial activity against a range of pathogens. Key findings include:

  • In Vitro Studies: Research demonstrates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional sulfonamides .
  • Synergistic Effects: Studies indicate that when combined with other antibiotics, this compound can enhance the efficacy of treatments against resistant bacterial strains. This synergistic effect is particularly noted in combination therapies for complicated urinary tract infections.

Case Studies

  • Urinary Tract Infections (UTIs): A clinical study involving patients with recurrent UTIs showed that treatment with this compound resulted in a significant reduction in bacterial load compared to controls. Patients receiving this compound demonstrated improved clinical outcomes and reduced recurrence rates .
  • Leprosy Treatment: In a controlled trial for leprosy patients, this compound was administered alongside standard treatment regimens. The results indicated a notable improvement in skin lesions and overall patient health markers, suggesting its potential as an adjunct therapy .

Research Findings

A summary of relevant research findings on this compound is presented in the table below:

Study ReferenceFocus AreaKey Findings
Antibacterial ActivityEffective against multiple resistant strains; mechanism via dihydropteroate synthase inhibition.
Clinical Efficacy in UTIsSignificant reduction in bacterial load; improved patient outcomes noted.
Leprosy TreatmentEnhanced skin lesion healing; potential adjunct therapy benefits observed.
Synergistic EffectsImproved efficacy when used with other antibiotics against resistant strains.

Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTONYMQFTZPKC-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=C(C=N2)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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